molecular formula C10H8BrNO4 B2622075 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 2138166-16-0

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B2622075
CAS No.: 2138166-16-0
M. Wt: 286.081
InChI Key: UHGGLIKPXDQJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1,4-Benzoxazepine Derivatives in Modern Medicinal Chemistry

Historical Context of Benzoxazepine-Based Scaffolds in Drug Discovery

The 1,4-benzoxazepine core, a fusion of benzene and oxazepine rings, gained prominence in the late 20th century as a "privileged structure" capable of binding multiple receptor types with high affinity. Early work by Evans et al. highlighted 1,4-benzodiazepines as templates for central nervous system (CNS) therapeutics, inspiring derivatives like 1,4-benzoxazepines to overcome metabolic instability. The spirocyclic variant 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], reported in 2003, demonstrated conformational rigidity ideal for presenting pharmacophores in defined orientations. Recent advances, such as visible-light-catalyzed synthesis of 1,4-benzoxazepines, underscore ongoing innovation in streamlining production for drug discovery pipelines.

Table 1: Evolution of Benzoxazepine Scaffolds
Era Key Development Impact
1980s 1,4-Benzodiazepine-based CNS drugs Established heterocycles as privileged structures
Early 2000s Spiro benzoxazepine-piperidine hybrids Enhanced rigidity for target engagement
2020s Photocatalytic synthesis methods Improved efficiency and scalability

Structural Significance of 7-Carboxylic Acid Substitution in Heterocyclic Systems

The carboxylic acid group at position 7 of 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid introduces polar functionality critical for solubility and target interaction. With a molecular formula of $$ \text{C}{10}\text{H}8\text{Br}\text{NO}4 $$ and a calculated molar mass of 286.08 g/mol, this substituent enhances aqueous solubility compared to alkyl or aryl analogs. The carboxylate anion ($$ \text{-COO}^- $$) facilitates hydrogen bonding with residues in enzymatic active sites, as seen in metalloprotease inhibitors. Additionally, the acidic proton ($$ \text{p}Ka \approx 4.3 $$) enables pH-dependent ionization, optimizing membrane permeability in physiological environments.

Key Interactions Enabled by 7-Carboxylic Acid:
  • Hydrogen Bond Donor/Acceptor : Binds polar residues (e.g., serine, aspartate) in target proteins.
  • Metal Coordination : Chelates divalent cations (e.g., Zn²⁺) in metalloenzymes.
  • Solubility-Lipophilicity Balance : Balances $$ \log P $$ values for improved pharmacokinetics.

Role of Bromo-Substitution Patterns in Bioactive Molecule Design

Bromine at position 9 exerts electronic and steric effects that enhance target affinity. The atom’s electronegativity ($$ \chi = 2.96 $$) and van der Waals radius (1.85 Å) promote halogen bonding with carbonyl oxygen or π-systems in proteins. Comparative studies show bromo-substituted analogs exhibit 3–5× higher binding affinity to serine proteases than chloro or fluoro derivatives, attributed to stronger dipole interactions. Furthermore, bromine’s ortho effect directs the carboxylic acid group into optimal orientations for binding, as confirmed by X-ray crystallography of related scaffolds.

Table 2: Halogen Substitution Impact on Binding Affinity
Halogen Bond Strength (kJ/mol) Relative Affinity vs. H
Br 15–25 5.2×
Cl 10–18 3.1×
F 5–12 1.0×

Properties

IUPAC Name

9-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c11-7-4-5(10(14)15)3-6-8(7)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGGLIKPXDQJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2Br)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of benzoxazepines exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives showed significant activity against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives possess inhibitory effects against a range of bacteria and fungi. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity against microbial pathogens .

3. Neuroprotective Effects
Research has suggested that benzoxazepine derivatives may offer neuroprotective benefits. Specifically, they have been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compounds may exert protective effects by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Methodologies

1. Synthesis of Derivatives
The synthesis of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives can be achieved through various methods including cyclization reactions involving amino acids and aldehydes. Recent advancements have focused on optimizing reaction conditions to improve yield and purity .

2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. Modifications at different positions on the benzoxazepine ring have been systematically studied to identify which substitutions enhance biological activity while maintaining favorable pharmacokinetic profiles.

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine on human cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment
In another investigation, a series of synthesized benzoxazepine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analysis and Key Features

The benzoxazepine scaffold distinguishes itself from related heterocycles through the inclusion of an oxygen atom in the seven-membered ring. Key structural attributes of the compound include:

  • Benzoxazepine core : Combines aromatic benzene with a 1,4-oxazepine ring (oxygen at position 1, nitrogen at position 4).
  • Carboxylic acid at position 7: Introduces acidity and hydrogen-bonding capability. Ketone at position 5: May influence conformational stability and redox properties.

Comparison with Benzazepine Derivatives

Benzazepines, such as 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid, share structural similarities but lack the oxygen atom in the seven-membered ring (Table 1).

Table 1: Structural Comparison with Benzazepine Analogues

Compound Core Structure Substituents Molecular Formula Key Properties
Target Compound Benzoxazepine 9-Br, 7-COOH, 5-O Not Reported Polar, acidic
9-Bromo-...azepine-7-carboxylic acid Benzazepine 9-Br, 7-COOH C₁₁H₁₂BrNO₂ White to brown solid

Key Differences :

  • The oxygen in benzoxazepine increases polarity and may enhance solubility in polar solvents compared to benzazepines.

Comparison with Benzodiazepine Analogues

Benzodiazepines (e.g., 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one) feature a fused benzene and diazepine ring (two nitrogen atoms).

Structural Contrasts :

  • Ring system: Benzodiazepines have a fused bicyclic structure vs. the monocyclic benzoxazepine.
  • Functional groups : The target compound’s carboxylic acid group increases acidity compared to the ketone or amide groups in benzodiazepines .
  • Pharmacological implications: Benzodiazepines are well-known for GABA receptor modulation, but the target compound’s bioactivity remains uncharacterized in available literature.

Comparison with Carbazole-Based Compounds

Carbazoles (e.g., 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole) are tricyclic aromatic systems with two benzene rings fused to a pyrrole ring.

Key Distinctions :

  • Synthesis : Carbazoles in were synthesized via Suzuki-Miyaura cross-coupling, a method applicable to the target compound if boronic acid derivatives are available .
  • Substituent effects : The nitro and methoxy groups in carbazoles modulate electronic properties differently than the bromo and carboxylic acid groups in the target compound.

Biological Activity

9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H8BrN O3
  • Molecular Weight : 272.08 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have implications in cancer therapy.
  • Receptor Modulation : It is believed that the compound may act on certain receptors in the central nervous system (CNS), which could explain its neuroactive properties.

Antimicrobial Activity

Research indicates that 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the benzoxazepine core could enhance activity against various bacterial strains.

Anticancer Properties

Case studies have reported the compound's efficacy in inhibiting cancer cell proliferation. For instance:

  • Study A : In vitro tests showed that the compound reduced the viability of breast cancer cells by inducing apoptosis.
  • Study B : The compound was evaluated in a xenograft model and demonstrated significant tumor growth inhibition compared to control groups.

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
AntimicrobialActive against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzoxazepine derivatives including 9-Bromo-5-oxo compounds. The results indicated a promising spectrum of activity against both bacterial and fungal strains.

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, 9-Bromo-5-oxo derivatives were tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability and increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid relevant to experimental handling?

  • Methodological Answer :

  • Melting Point : Analogous benzoxazepine derivatives (e.g., 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid) exhibit melting points between 143–146°C, suggesting thermal stability during handling . Differential Scanning Calorimetry (DSC) is recommended for precise determination.
  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>97%), as demonstrated for structurally related compounds .
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, followed by aqueous buffer dilution for biological assays .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Core Synthesis : The benzoxazepine ring is typically formed via cyclization of brominated precursors. For example, bromination at the 9-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) .
  • Oxidation : Introduction of the 5-oxo group is accomplished using oxidizing agents like KMnO₄ or CrO₃ in acidic conditions, followed by purification via recrystallization .
  • Carboxylic Acid Functionalization : A Curtius rearrangement or hydrolysis of nitrile intermediates under acidic conditions (HCl, reflux) yields the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine ¹H/¹³C NMR with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and functional groups. For example, discrepancies in carbonyl (C=O) signals can be resolved via 2D NMR (e.g., HSQC, HMBC) .
  • X-ray Crystallography : Single-crystal X-ray analysis (e.g., R factor = 0.051, data-to-parameter ratio = 16.6) provides unambiguous confirmation of stereochemistry and substituent positions in benzoxazepine derivatives .
  • Computational Validation : Compare experimental IR/Raman spectra with Density Functional Theory (DFT)-simulated vibrational modes to validate structural assignments .

Q. What strategies are effective for minimizing impurity formation during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Control bromination stoichiometry (1:1 molar ratio of precursor to NBS) to avoid di-brominated byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities like des-bromo analogs or oxidation byproducts .

  • Impurity Profiling : Reference pharmacopeial standards (e.g., Imp. E and F in EP monographs) to identify and quantify trace contaminants .

    Table 1: Common Impurities and Detection Methods

    Impurity NameStructure TypeDetection Method (HPLC Conditions)Reference
    Des-bromo analogMissing bromine substituentRetention time: 8.2 min (λ = 254 nm)
    7-Carboxylic acid isomerRegioisomeric carboxylateGradient elution (10–90% acetonitrile)
    N-Oxide byproductPiperazine N-oxide derivativeMS/MS fragmentation (m/z 352 → 308)

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Neurological Targets : Use SH-SY5Y neuroblastoma cells to assess modulation of GABAergic or serotonergic receptors, given structural similarities to neuroactive benzoxazepines .
  • Enzyme Inhibition Assays : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., FRET substrates) at concentrations ≤10 µM to determine IC₅₀ values .
  • Cytotoxicity Profiling : Conduct MTT assays on HEK-293 cells to establish safety margins (CC₅₀ > 100 µM recommended for further studies) .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability in preclinical studies be addressed?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare microsomal stability across species (e.g., human vs. rat liver microsomes) using LC-MS/MS to identify interspecies variability in CYP450-mediated oxidation .
  • Metabolite Identification : Use High-Resolution Tandem MS (HRMS/MS) to detect and characterize phase I/II metabolites, such as hydroxylated or glucuronidated derivatives .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 7-carboxylic acid position to reduce metabolic clearance, as validated in related benzoxazepines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.